molecular formula C20H18N4O3 B11030444 [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](3-hydroxy-2H-1,4-benzoxazin-6-yl)methanone

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](3-hydroxy-2H-1,4-benzoxazin-6-yl)methanone

Cat. No.: B11030444
M. Wt: 362.4 g/mol
InChI Key: LVCDYARDWJEJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}-2H-1,4-BENZOXAZIN-3(4H)-ONE is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a benzoxazinone structure

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

6-[2-(1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C20H18N4O3/c25-18-11-27-17-8-7-12(10-15(17)21-18)20(26)24-9-3-6-16(24)19-22-13-4-1-2-5-14(13)23-19/h1-2,4-5,7-8,10,16H,3,6,9,11H2,(H,21,25)(H,22,23)

InChI Key

LVCDYARDWJEJCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}-2H-1,4-BENZOXAZIN-3(4H)-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 6-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}-2H-1,4-BENZOXAZIN-3(4H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}-2H-1,4-BENZOXAZIN-3(4H)-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}-2H-1,4-BENZOXAZIN-3(4H)-ONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    Clemizole: An antihistaminic agent containing a benzimidazole ring.

    Omeprazole: An antiulcer drug with a benzimidazole structure.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness: 6-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}-2H-1,4-BENZOXAZIN-3(4H)-ONE is unique due to its combination of benzimidazole, pyrrolidine, and benzoxazinone moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

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